9'-Methoxypinoresinol
Description
9'-Methoxypinoresinol is a lignan, a class of plant secondary metabolites characterized by dimeric phenylpropanoid structures. It was first isolated from the dried leaves of Calotropis gigantea (giant milkweed) alongside glycosylated 5-hydroxymethylfurfurals and other known lignans like (+)-syringaresinol and (+)-pinoresinol . Structurally, it features a methoxy (-OCH₃) substituent at the 9' position of its aryl backbone, distinguishing it from related lignans. This compound has demonstrated cytotoxic activity in vitro, positioning it as a candidate for anticancer research . It is also implicated in plant-pathogen interactions, as its glucosylated form (methoxypinoresinol glucoside) in olive roots correlates with reduced tolerance to Verticillium dahliae infections .
Properties
Molecular Formula |
C21H24O7 |
|---|---|
Molecular Weight |
388.42 |
IUPAC Name |
4,4'-((1S,3R,3aS,4S,6aR)-3-Methoxytetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol) |
InChI |
InChI=1S/C21H24O7/c1-24-16-8-11(4-6-14(16)22)19-13-10-27-20(18(13)21(26-3)28-19)12-5-7-15(23)17(9-12)25-2/h4-9,13,18-23H,10H2,1-3H3/t13-,18-,19+,20+,21+/m0/s1 |
InChI Key |
ZYFBUTWSKJYSCG-FWMQAEDESA-N |
SMILES |
CO[C@H]1[C@@]2([H])[C@@](CO[C@@H]2C3=CC=C(O)C(OC)=C3)([H])[C@@H](C4=CC=C(O)C(OC)=C4)O1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
9'-Methoxypinoresinol; 9' Methoxypinoresinol; 9'Methoxypinoresinol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Lignans
Lignans exhibit diverse biological activities influenced by substituent groups (e.g., methoxy, hydroxy, acetoxy) and glycosylation. Below is a detailed comparison of 9'-Methoxypinoresinol with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Lignans
Key Structural and Functional Insights
Substituent Position Dictates Activity: The 9'-methoxy group in this compound differentiates it from 8-acetoxy-4’-methoxypinoresinol, which has substituents at the 4' and 8 positions. Pinoresinol lacks methoxy groups, making it less bioactive unless glycosylated or derivatized .
Glycosylation Modulates Bioavailability: Methoxypinoresinol glucoside in olive roots is less bioavailable than its aglycone form, possibly explaining its association with reduced disease resistance . Glucosylation generally increases water solubility but may reduce membrane permeability .
Anticancer Mechanisms: this compound and arctigenin both induce apoptosis, but arctigenin specifically targets NF-κB, while this compound’s mechanism remains understudied . Matairesinol’s estrogenic activity contrasts with this compound’s non-hormonal cytotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
